2-[(Oxetan-3-yl)amino]benzoic acid
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Overview
Description
2-[(Oxetan-3-yl)amino]benzoic acid is an organic compound that features a benzoic acid moiety substituted with an oxetane ring at the 3-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxetan-3-yl)amino]benzoic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.
Coupling Reactions: The final step involves coupling the oxetane-containing amine with a benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxetan-3-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Carboxylate derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Ring-opened or ring-expanded derivatives.
Scientific Research Applications
2-[(Oxetan-3-yl)amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its unique structural properties.
Materials Science: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and resins.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-[(Oxetan-3-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds or ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-[(Azetidin-3-yl)amino]benzoic acid: Similar structure but contains an azetidine ring instead of an oxetane ring.
2-[(Pyrrolidin-3-yl)amino]benzoic acid: Contains a pyrrolidine ring instead of an oxetane ring.
Uniqueness
2-[(Oxetan-3-yl)amino]benzoic acid is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H11NO3 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(oxetan-3-ylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-1-2-4-9(8)11-7-5-14-6-7/h1-4,7,11H,5-6H2,(H,12,13) |
InChI Key |
VLTDNZSOZXOASR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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